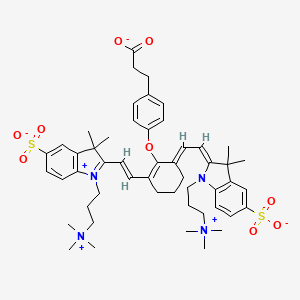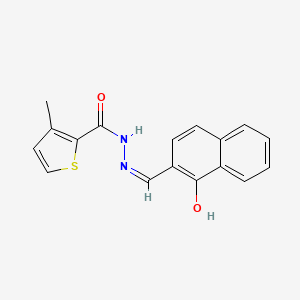
(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proliferating cell nuclear antigen inhibitor I1 (PCNA I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. PCNA I1 selectively binds to PCNA trimers, stabilizing their structure and reducing chromatin-associated PCNA, which leads to the inhibition of tumor cell growth and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCNA I1 involves several steps, starting with the preparation of the core scaffold. The core scaffold is typically synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of PCNA I1 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PCNA I1 undergoes various chemical reactions, including:
Oxidation: PCNA I1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on PCNA I1.
Substitution: Substitution reactions are employed to introduce different substituents on the core scaffold of PCNA I1.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PCNA I1 with modified functional groups, which can be further evaluated for their biological activity and binding affinity to PCNA .
Scientific Research Applications
PCNA I1 has a wide range of scientific research applications, including:
Mechanism of Action
PCNA I1 exerts its effects by binding to the interface between PCNA monomers, stabilizing the homotrimer structure. This stabilization interferes with the protein-protein interactions required for DNA replication and repair. By reducing the chromatin-associated PCNA, PCNA I1 inhibits tumor cell growth and induces cell cycle arrest at the S and G2/M phases .
Comparison with Similar Compounds
PCNA I1 is part of a class of compounds known as PCNA inhibitors. Other similar compounds include:
Compared to these compounds, PCNA I1 is unique in its ability to stabilize the PCNA trimer structure and selectively inhibit tumor cell growth at nanomolar concentrations .
Properties
Molecular Formula |
C17H14N2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(Z)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10- |
InChI Key |
NZWTWRNHYZNWNW-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C\C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


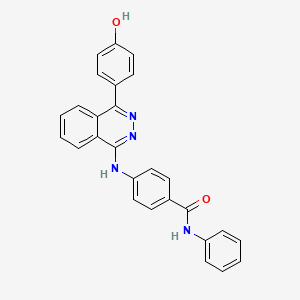
![(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10752174.png)
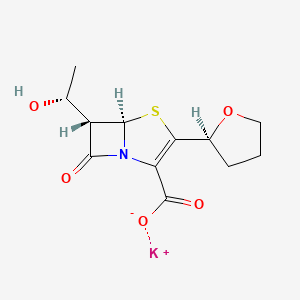
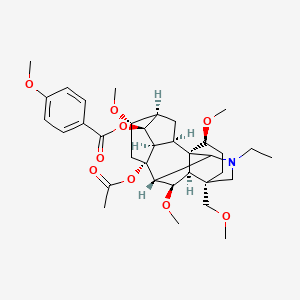

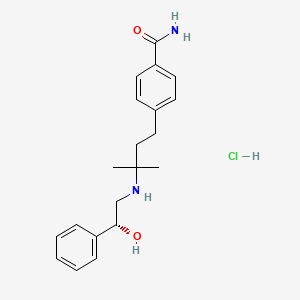
![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
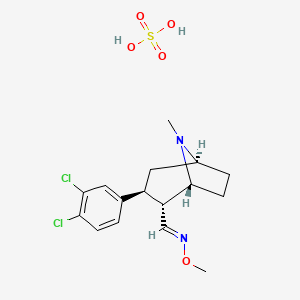
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)
